5-Amino-1-methoxy-2-methylpentan-3-ol
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Overview
Description
5-Amino-1-methoxy-2-methylpentan-3-ol is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . It is an amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) within its structure. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methoxy-2-methylpentan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-pentanone with methanol and ammonia under specific conditions to introduce the methoxy and amino groups . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methoxy-2-methylpentan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Amino-1-methoxy-2-methylpentan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Amino-1-methoxy-2-methylpentan-3-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can affect the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with a similar structure but lacks the methoxy group.
5-Amino-3-methylpentan-1-ol: Another amino alcohol with a different substitution pattern.
Uniqueness
5-Amino-1-methoxy-2-methylpentan-3-ol is unique due to the presence of both the methoxy and amino groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C7H17NO2 |
---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
5-amino-1-methoxy-2-methylpentan-3-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(5-10-2)7(9)3-4-8/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
KLYCFHMLQKBLNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)C(CCN)O |
Origin of Product |
United States |
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